Pheophytin b

Content Navigation

Pheophytin b (CAS 3147-18-0) addresses the critical need for a chlorophyll-derived pigment with precise spectral and redox properties. Substituting Pheophytin a often causes experimental failure due to mismatched Q-band absorption and electron affinity. Our product offers: • Qy band at ~654 nm for wavelength-selective applications • C7-formyl group ensures lower reduction potential for optimized charge separation • ≥90% HPLC purity, essential as an analytical standard for chlorophyll degradation studies • In stock for reliable global delivery.

CAS Number

Product Name

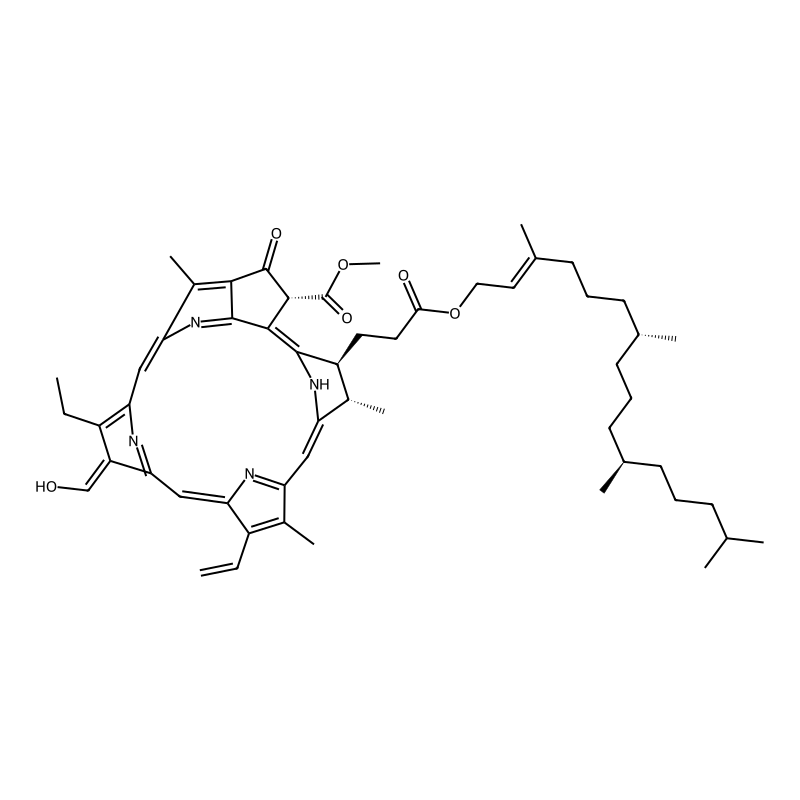

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

Pheophytin b is a chlorophyll-derived pigment, specifically a chlorophyll b molecule in which the central magnesium ion has been replaced by two protons. This structural modification defines its role as a primary electron acceptor, particularly in the study of photosynthetic systems analogous to Photosystem II. The key distinguishing feature of Pheophytin b, inherited from its parent chlorophyll b, is a formyl group (-CHO) at the C7 position of the porphyrin ring, in contrast to the methyl group (-CH3) found in the more common Pheophytin a. This seemingly minor difference significantly alters the molecule's electronic properties, making the choice between the 'a' and 'b' variants a critical procurement decision for researchers in photochemistry, artificial photosynthesis, and organic electronics.

Research Fit

Replacing Pheophytin b with its close analog, Pheophytin a, is not a viable substitution in applications where precise electronic or optical properties are required. The electron-withdrawing nature of the C7 formyl group in Pheophytin b, compared to the methyl group in Pheophytin a, fundamentally alters the electron density of the porphyrin ring. This results in distinct and non-overlapping absorption spectra, particularly in the Q-band region, and measurably different redox potentials. Consequently, for any application tuned to a specific excitation wavelength or requiring a specific electron affinity—such as in organic photovoltaics or wavelength-selective photodynamic therapy—the two compounds are not functionally interchangeable. Procuring the incorrect analog can lead to significant drops in quantum efficiency, mismatched energy levels in charge-transfer cascades, or complete failure of the experimental or device objective.

Substitution Risk

Distinct Qy Absorption Maximum

Pheophytin b exhibits a distinct red-most absorption maximum (Qy band) at 654.4 nm in diethyl ether, which is significantly different from the 667.2 nm peak observed for Pheophytin a under identical conditions.

| Evidence Dimension | Qy Absorption Maximum |

| Target Compound Data | 654.4 nm |

| Comparator Or Baseline | Pheophytin a: 667.2 nm |

| Quantified Difference | 12.8 nm blue-shift |

| Conditions | Solvent: Diethyl ether |

This predictable spectral shift is critical for designing light-harvesting systems or phototherapies that must be precisely matched to the emission wavelengths of common and inexpensive light sources like specific LEDs or laser diodes.

Altered Polarity and HPLC Separation

The presence of the C7 formyl group makes Pheophytin b more polar than Pheophytin a. In reversed-phase HPLC analysis using a non-polar C18 column, Pheophytin b consistently elutes earlier, with a retention time of 19.0 minutes compared to 30.5 minutes for the less polar Pheophytin a.

| Evidence Dimension | HPLC Retention Time |

| Target Compound Data | 19.0 min |

| Comparator Or Baseline | Pheophytin a: 30.5 min |

| Quantified Difference | 11.5 min shorter retention time (37.7% faster elution) |

| Conditions | Reversed-phase HPLC with C18 column |

This significant difference in polarity and retention behavior is a key parameter for purification process design and impacts its solubility and compatibility with different solvents and polymer matrices during device fabrication or formulation.

Facilitated Electron Acceptance

The electron-withdrawing formyl group on Pheophytin b is expected to lower its reduction potential (make it easier to reduce) compared to Pheophytin a. While direct comparative data for Pheophytin b is limited, the well-established redox potential for Pheophytin a is approximately -0.5 to -0.6 V, serving as the primary electron acceptor in Photosystem II. The structural modification in Pheophytin b makes it a potentially better electron acceptor for applications requiring fine-tuning of LUMO energy levels.

| Evidence Dimension | Redox Potential (Reduction) |

| Target Compound Data | Expected to be less negative than Pheophytin a |

| Comparator Or Baseline | Pheophytin a: Approx. -536 mV to -600 mV |

| Quantified Difference | Directional shift toward more positive potential |

| Conditions | Inferred from structure-property relationships; Pheo a value measured in situ in PSII complexes. |

For researchers developing organic photovoltaic devices or artificial photosynthetic systems, selecting Pheophytin b can provide a more favorable energy level alignment for efficient charge separation and transfer from a donor molecule.

Electron Acceptor in Artificial Photosynthesis

Pheophytin b's modified electronic structure, resulting from its C7-formyl group, makes it a candidate for use as an electron acceptor in donor-acceptor pairs. Its expected lower reduction potential compared to Pheophytin a allows for the fine-tuning of energy-level cascades, potentially improving charge separation efficiency in bio-mimetic solar energy conversion systems.

Wavelength-Tuned Photosensitizers

The distinct, blue-shifted Qy absorption band of Pheophytin b at ~654 nm makes it the appropriate choice when the experimental setup relies on an excitation source at or near this wavelength. This is particularly relevant when needing to selectively excite one photosensitizer in a mixture containing other chlorophyll derivatives like Pheophytin a, which absorbs at a longer wavelength (~667 nm).

Analytical Standards and Purification

Due to its increased polarity and significantly different chromatographic behavior compared to Pheophytin a, high-purity Pheophytin b is essential as an analytical standard for developing and validating separation methods for chlorophyll degradation products in food science, agriculture, and environmental monitoring.

Application Fit Matrix

XLogP3

Wikipedia

General Manufacturing Information

Explore Compound Types